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Compound of Interest

Compound Name: N106

Cat. No.: B1677604

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two investigational drugs for heart
failure, N106 and istaroxime. It is intended to serve as a resource for researchers, scientists,
and professionals in the field of drug development, offering a comprehensive overview of their
mechanisms of action, supporting experimental data, and relevant methodologies.

Introduction

Heart failure remains a significant global health challenge, necessitating the development of
novel therapeutic agents that can improve cardiac function. Both N106 and istaroxime have
emerged as promising candidates, targeting fundamental mechanisms of cardiac contractility
and calcium handling. This guide will delve into the distinct and overlapping features of these
two compounds to aid in the understanding of their therapeutic potential.

Mechanism of Action

N106 and istaroxime share the commonality of modulating the sarcoplasmic/endoplasmic
reticulum Ca2+-ATPase 2a (SERCAZ2a), a key regulator of calcium homeostasis in
cardiomyocytes. However, they achieve this through different pathways and exhibit additional,
distinct pharmacological effects.

N106 is a first-in-class small molecule that acts as a SERCA2a SUMOylation activator.[1][2][3]
It directly activates the SUMO-activating enzyme, E1 ligase, which in turn enhances the
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SUMOylation of SERCAZ2a.[1][3] This post-translational modification is believed to increase the
stability and activity of the SERCAZ2a pump, leading to improved calcium reuptake into the
sarcoplasmic reticulum and enhanced cardiac lusitropy (relaxation). Additionally, N106 has
been identified as a partial inhibitor of the Na+/K+-ATPase (NKA), which contributes to a
positive inotropic (contractility-enhancing) effect.[1]

Istaroxime possesses a dual mechanism of action. It is a potent inhibitor of the Na+/K+-
ATPase, leading to an increase in intracellular sodium, which in turn increases intracellular
calcium via the Na+/Ca2+ exchanger, resulting in enhanced cardiac contractility.[4][5]
Concurrently, istaroxime directly stimulates SERCAZ2a activity, promoting the reuptake of
calcium into the sarcoplasmic reticulum.[4][6][7] This dual action provides both inotropic and
lusitropic support to the failing heart.
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Caption: N106 Signaling Pathway.
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Istaroxime Signaling Pathway
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Caption: Istaroxime Signaling Pathway.
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Preclinical and Clinical Performance Data

Quantitative data from preclinical and clinical studies are crucial for evaluating the efficacy and

safety of N106 and istaroxime. The following tables summarize the available data. It is

important to note that istaroxime has undergone more extensive clinical evaluation compared

to N106, for which clinical data is not yet publicly available.

Preclinical Data

Parameter

N106

Istaroxime

In Vitro Efficacy

Na+/K+-ATPase Inhibition
(IC50)

7+ 1 pM (~80% maximal
inhibition)[1]

Varies by species and tissue,
generally in the nanomolar to

low micromolar range

SERCAZ2a Activation

Increases SERCA2a
SUMOylation and ATPase
activity[2][8]

Increases SERCA2a activity
(Vmax) by up to 25% in
diabetic rat models[9] and

increases 45Ca uptake[6]

Animal Model Efficacy

Cardiac Function (in vivo)

Improves ventricular function in
a mouse model of heart
failure[8]

Dose-dependent reductions in
LV end-diastolic and end-
systolic volumes, and a
significant increase in LVEF in
a canine heart failure
model[10]

Hemodynamics

Increases LV contractility
(+dP/dt) by 61% and LV
relaxation (-dP/dt) by 49% in a

canine model[11]

Clinical Data: Istaroxime

Istaroxime has been evaluated in several Phase 2 clinical trials, including HORIZON-HF and

SEISMIC.
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HORIZON-HF Trial[6][7]

Istaroxime
Parameter . Placebo p-value
(Combined Doses)

Change in Pulmonary
Capillary Wedge -3.7 mmHg -0.2 mmHg 0.001
Pressure (PCWP)

Change in Systolic

+9.2 mmHg +2.1 mmHg 0.008
Blood Pressure (SBP)
Change in Cardiac ) )

+0.12 L/min/m2 +0.03 L/min/m2 0.57
Index
Change in E' velocity +0.5 cm/sec -0.7 cm/sec 0.048

SEISMIC Trial (Pre-Cardiogenic Shock)[4][11][12]

Parameter Istaroxime Placebo p-value

Adjusted SBP AUC (0-

53.1 mmHg-h 30.9 mmHg-h 0.017
6h)
Adjusted SBP AUC (0-

291.2 mmHg-h 208.7 mmHg-h 0.025
24h)
Change in Cardiac )

+0.21 L/min/m2 - 0.016
Index at 24h
Change in Left Atrial

-1.8 cm? - 0.008
Area at 24h
Change in LV End-
Systolic Volume at -12.0 mL - 0.034

24h

Experimental Protocols

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.acc.org/latest-in-cardiology/clinical-trials/2013/05/05/21/49/horizonhf
https://pubmed.ncbi.nlm.nih.gov/19464414/
https://www.dicardiology.com/content/windtree-therapeutics-announces-publication-its-seismic-pre-cardiogenic-shock-study
https://pmc.ncbi.nlm.nih.gov/articles/PMC9804717/
https://pubmed.ncbi.nlm.nih.gov/35867804/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Detailed methodologies are essential for the replication and validation of experimental findings.
Below are summaries of key experimental protocols for assessing the activity of N106 and
istaroxime.

Na+/K+-ATPase (NKA) Inhibition Assay
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Na+/K+-ATPase Inhibition Assay Workflow

Prepare purified NKA enzyme

Incubate enzyme with varying
concentrations of test compound
(N106 or Istaroxime)

Initiate reaction with
radiolabeled ATP (e.g., 32P-ATP)

Measure the rate of ATP hydrolysis
(release of inorganic phosphate)

Calculate % inhibition and
determine IC50 value
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SERCAZ2a ATPase Activity Assay Workflow

(

Isolate cardiac sarcoplasmic
reticulum (SR) microsomes

)

Incubate microsomes with test
compound and varying Ca2+
concentrations

(

Initiate reaction with
radiolabeled ATP (32P-ATP)

)

(

Measure the rate of ATP hydrolysis )

( Determine Vmax and Kd(Ca2+) )

End

© 2025 BenchChem. All rights reserved.

9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

In Vivo SERCA2a SUMOylation Assay Workflow

Treat cells or animal model
with N106

Lyse cells/tissues in buffer
containing N-ethylmaleimide
to preserve SUMOylation

Immunoprecipitate SERCA2a
using a specific antibody

Wash immunoprecipitates to
remove non-specific binding

Perform Western blot analysis on
the immunoprecipitates using an
anti-SUMO-1 antibody

Detect the presence of
SUMOylated SERCA2a
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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